(2-Bromophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-bromophenyl)-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrNO2S/c1-24-16-6-8-17(9-7-16)25-14-15-10-12-22(13-11-15)20(23)18-4-2-3-5-19(18)21/h2-9,15H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEPIZLCJLXQJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes, influencing their function.

Biological Activity

The compound (2-Bromophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

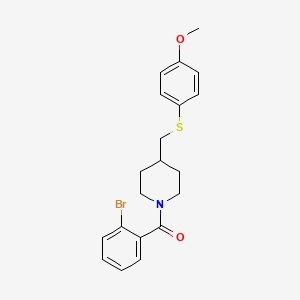

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Chemical Formula : CHBrNOS

- Molecular Weight : 364.32 g/mol

The compound features a bromophenyl group, a piperidine ring, and a methoxyphenyl thioether, which may contribute to its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

1. Antitumor Activity

Studies have shown that compounds structurally related to this compound can inhibit tumor growth. For instance, similar piperidine derivatives have been evaluated for their effects on cancer cell lines, demonstrating significant antiproliferative effects.

2. Antimicrobial Properties

Compounds with similar structures have also been reported to possess antimicrobial activity. The presence of the thioether moiety is often linked to enhanced interaction with microbial enzymes, leading to inhibition of bacterial growth.

3. Dopamine Receptor Modulation

Research on related compounds indicates potential activity as dopamine receptor modulators. Specifically, studies have focused on their ability to selectively activate the D3 dopamine receptor, which is implicated in various neurological conditions.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of piperidine derivatives in vitro. The results indicated that these compounds could reduce cell viability in several cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 5.6 |

| B | HeLa | 3.8 |

| C | A549 | 6.2 |

Case Study 2: Antimicrobial Activity

An investigation into the antimicrobial properties of thioether-containing compounds revealed that they exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Compound | Bacteria Type | MIC (µg/mL) |

|---|---|---|

| D | Staphylococcus aureus | 32 |

| E | Escherichia coli | 64 |

| F | Pseudomonas aeruginosa | 16 |

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and microbial growth.

- Receptor Interaction : The ability to modulate dopamine receptors suggests potential pathways for neurological effects.

- Induction of Apoptosis : Evidence supports that these compounds can trigger apoptotic pathways in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Piperidine/Related Heterocycles

Piperidine vs. Piperazine Derivatives

- Example: (2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone (CAS 314053-93-5) replaces piperidine with piperazine, introducing an additional nitrogen atom.

- Impact : Piperazine derivatives often exhibit improved solubility but may face metabolic instability due to oxidative deamination.

Dihydropyridine Analogs

- Example: (5-Bromo-3,4-dihydropyridin-1(2H)-yl)(2-bromophenyl)methanone () features a partially unsaturated dihydropyridine ring. The reduced ring saturation increases conformational flexibility, which could influence binding kinetics in enzyme-active sites .

Substituent Variations on Aromatic and Thioether Groups

Thioether Substituents

4-Methoxyphenyl Thioether (Target Compound) :

- The methoxy group enhances electron density, promoting π-π stacking with aromatic residues.

Furan-2-ylmethyl Thioether: (2-Fluorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone (CAS 1396761-72-0) replaces methoxyphenyl with a furan, reducing electron richness but introducing heteroaromaticity, which may improve metabolic stability .

Sulfonyl Groups: 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone (CAS 439939-70-5) uses a sulfonyl group instead of thioether, significantly increasing polarity and hydrogen-bond acceptor capacity, which could enhance solubility but reduce membrane permeability .

Aromatic Ring Modifications

- Bromine vs. Fluorine: Bromine’s larger atomic radius and lipophilicity (e.g., in the target compound) may enhance hydrophobic binding compared to fluorine-substituted analogs like (2-Fluorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone .

Physicochemical Properties

Key Observations :

- Bromine and methoxyphenyl groups increase logP, favoring membrane permeability.

- Sulfonyl and piperazine groups reduce logP, enhancing aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.